(5-Fluoro-2-hydroxyphenyl)acetonitrile
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Overview
Description
(5-Fluoro-2-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H6FNO It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with a fluorine atom at the 5-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-hydroxyphenyl)acetonitrile typically involves the introduction of the fluorine and hydroxyl groups onto the phenylacetonitrile backbone. One common method involves the nitrile group introduction via a nucleophilic substitution reaction. The reaction conditions often include the use of a fluorinating agent such as Selectfluor® and a base to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrile synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of 5-fluoro-2-hydroxybenzaldehyde.
Reduction: Formation of 5-fluoro-2-hydroxyphenylethylamine.
Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
(5-Fluoro-2-hydroxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-Fluoro-2-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyphenylacetonitrile: Lacks the fluorine atom, resulting in different reactivity and biological activity.
5-Fluoro-2-methoxyphenylacetonitrile:
Uniqueness
(5-Fluoro-2-hydroxyphenyl)acetonitrile is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for hydrogen bonding and increased reactivity in certain chemical reactions .
Properties
CAS No. |
709025-81-0 |
---|---|
Molecular Formula |
C8H6FNO |
Molecular Weight |
151.14 g/mol |
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H6FNO/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,11H,3H2 |
InChI Key |
ULCSFSHZEMJLOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CC#N)O |
Origin of Product |
United States |
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